molecular formula C16H23NO3 B13904178 Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate

Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate

Cat. No.: B13904178
M. Wt: 277.36 g/mol
InChI Key: ZKXVQUUHZMDZKG-UHFFFAOYSA-N
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Description

Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate is a chemical compound with a complex structure that includes a benzyl group, a hydroxymethyl group, and a methylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate typically involves the reaction of benzyl chloroformate with N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate is unique due to the presence of the methylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

benzyl N-[1-hydroxy-4-(1-methylcyclopropyl)butan-2-yl]carbamate

InChI

InChI=1S/C16H23NO3/c1-16(9-10-16)8-7-14(11-18)17-15(19)20-12-13-5-3-2-4-6-13/h2-6,14,18H,7-12H2,1H3,(H,17,19)

InChI Key

ZKXVQUUHZMDZKG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)CCC(CO)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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